molecular formula C14H18N4OS B2852988 N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379996-71-9

N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2852988
CAS No.: 2379996-71-9
M. Wt: 290.39
InChI Key: OFXXIAYVZWIEDQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a pyrido[3,4-d]pyrimidine core, which is a fused bicyclic system, and a methoxythianylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine and formamide under acidic conditions.

    Introduction of the Methoxythianylmethyl Group: This step involves the alkylation of the pyrido[3,4-d]pyrimidine core with a methoxythianylmethyl halide in the presence of a base like potassium carbonate.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to enhance yield and purity. This could involve:

    Continuous Flow Chemistry: To improve reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The methoxythianylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Reduced pyrido[3,4-d]pyrimidine derivatives.

    Substitution: Various substituted pyrido[3,4-d]pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer agents due to its ability to inhibit certain kinases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Thianylmethyl Substituted Compounds: Molecules with thianylmethyl groups attached to different core structures.

Uniqueness

N-[(4-Methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific combination of a pyrido[3,4-d]pyrimidine core and a methoxythianylmethyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS/c1-19-14(3-6-20-7-4-14)9-16-13-11-2-5-15-8-12(11)17-10-18-13/h2,5,8,10H,3-4,6-7,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXXIAYVZWIEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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